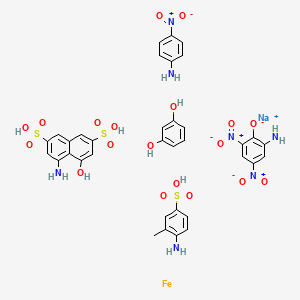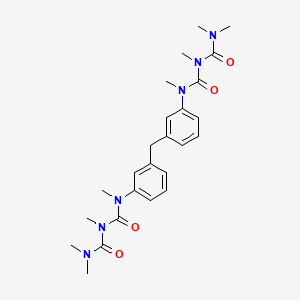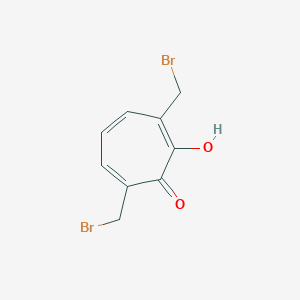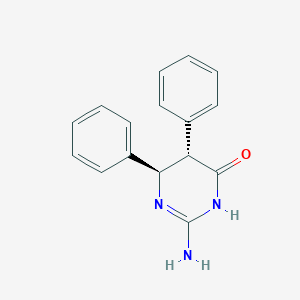
Sodium;2-amino-4,6-dinitrophenolate;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;benzene-1,3-diol;iron;4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, complexes with diazotized 2-amino-4,6-dinitrophenol monosodium salt coupled with diazotized 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, diazotized 4-amino-3-methylbenzenesulfonic acid, diazotized 4-nitrobenzenamine and resorcinol is a complex chemical compound. It is known for its intricate structure and diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique molecular formula, C28H21FeN7Na2O16S2, and a molecular weight of 877.45818 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the diazotization of 2-amino-4,6-dinitrophenol monosodium salt. This is followed by coupling reactions with diazotized 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, diazotized 4-amino-3-methylbenzenesulfonic acid, diazotized 4-nitrobenzenamine, and resorcinol. Each of these steps requires specific reaction conditions, including controlled temperatures, pH levels, and the presence of catalysts to ensure the successful formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain precise control over reaction conditions. The process involves continuous monitoring and adjustment of parameters to optimize yield and purity. The final product is then purified using techniques such as crystallization, filtration, and drying .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The iron center can undergo oxidation, changing its oxidation state and affecting the overall properties of the complex.
Reduction: Similarly, the iron center can be reduced, leading to different chemical behaviors.
Substitution: The diazotized groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of iron(III) complexes, while reduction could yield iron(II) complexes. Substitution reactions can lead to the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, helping to accelerate reaction rates and improve yields.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an imaging agent.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes and proteins. The iron center plays a crucial role in these interactions, facilitating electron transfer and catalytic processes. The diazotized groups and other functional groups also contribute to the compound’s reactivity and specificity in various pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Iron, complexes with diazotized 2-amino-4,6-dinitrophenol coupled with diazotized 4-nitrobenzenamine and 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxy-2,7-naphthalenedisulfonic acid, sodium salts .
- Iron, complexes with diazotized 2-amino-4,6-dinitrophenol coupled with diazotized 4-nitrobenzenamine and 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxy-2,7-naphthalenedisulfonic acid .
Uniqueness
What sets this compound apart is its specific combination of diazotized groups and the presence of resorcinol, which imparts unique chemical and physical properties. These properties make it particularly useful in specialized applications, such as advanced catalysis and targeted drug delivery .
Propiedades
Fórmula molecular |
C35H34FeN7NaO19S3 |
|---|---|
Peso molecular |
1031.7 g/mol |
Nombre IUPAC |
sodium;2-amino-4,6-dinitrophenolate;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;benzene-1,3-diol;iron;4-nitroaniline |
InChI |
InChI=1S/C10H9NO7S2.C7H9NO3S.C6H5N3O5.C6H6N2O2.C6H6O2.Fe.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;1-5-4-6(12(9,10)11)2-3-7(5)8;7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;7-5-1-3-6(4-2-5)8(9)10;7-5-2-1-3-6(8)4-5;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);2-4H,8H2,1H3,(H,9,10,11);1-2,10H,7H2;1-4H,7H2;1-4,7-8H;;/q;;;;;;+1/p-1 |
Clave InChI |
OQQLWPLROWFGTM-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)O)N.C1=CC(=CC(=C1)O)O.C1=CC(=CC=C1N)[N+](=O)[O-].C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)



![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)



![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)



![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
